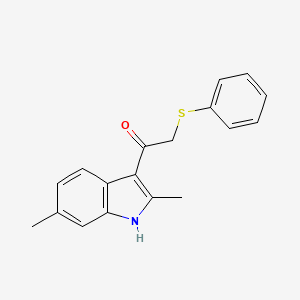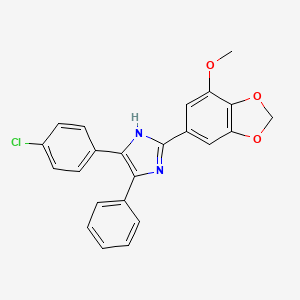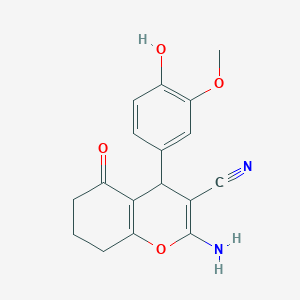
1-(2,6-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenylsulfanyl group attached to an ethanone moiety, which is further connected to a dimethyl-substituted indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethyl Groups: The 2,6-dimethyl substitution on the indole ring can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate leaving group on the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
作用机制
The mechanism of action of 1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and signaling pathways. The indole ring is known to bind with high affinity to multiple receptors, which can modulate various biological processes.
相似化合物的比较
Similar Compounds
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE: Unique due to its specific substitution pattern and the presence of the phenylsulfanyl group.
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(METHYLSULFANYL)ETHAN-1-ONE: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFINYL)ETHAN-1-ONE: Contains a phenylsulfinyl group, which is an oxidized form of the phenylsulfanyl group.
Uniqueness
1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE is unique due to its specific combination of functional groups and substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C18H17NOS |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
1-(2,6-dimethyl-1H-indol-3-yl)-2-phenylsulfanylethanone |
InChI |
InChI=1S/C18H17NOS/c1-12-8-9-15-16(10-12)19-13(2)18(15)17(20)11-21-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3 |
InChI 键 |
JMOQBPQDFVOMER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CSC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636485.png)

![2-{(E)-[(4-butylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636526.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11636530.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
![1-{[(E)-(4-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11636538.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636552.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide](/img/structure/B11636557.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636560.png)

![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636566.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B11636567.png)
